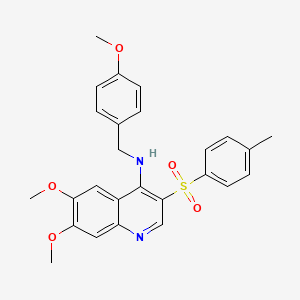

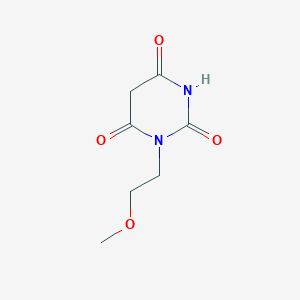

6,7-dimethoxy-N-(4-methoxybenzyl)-3-tosylquinolin-4-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“6,7-dimethoxy-N-(4-methoxybenzyl)-4-quinazolinamine” is a chemical compound . It’s important to note that the exact properties and applications of this compound may vary depending on its specific structure .

Chemical Reactions Analysis

The chemical reactions involving “6,7-dimethoxy-N-(4-methoxybenzyl)-3-tosylquinolin-4-amine” are not explicitly mentioned in the sources I found .Scientific Research Applications

Synthesis and Binding Studies

6,7-dimethoxy analogs have shown significant affinity in binding studies related to apamin-sensitive Ca2+-activated K+ channels. These studies highlight the compound's potential in modulating neurological processes and its use in designing ligands for specific ion channels. The quaternary ammonium derivatives of similar structures have demonstrated higher affinity compared to their tertiary amine counterparts, with modifications in the C-1 position showing varied effects on binding affinity. Electrophysiological studies further underline the compound's ability to block apamin-sensitive afterhyperpolarization in rat dopaminergic neurons, suggesting its relevance in neuroscience research (Graulich et al., 2006).

Antiproliferative and Antimicrobial Properties

Research involving Schiff bases derived from 1,3,4-thiadiazole compounds, including structures related to 6,7-dimethoxy-N-(4-methoxybenzyl)-3-tosylquinolin-4-amine, has unveiled significant antiproliferative and antimicrobial properties. These compounds have shown high DNA protective ability against oxidative damage and strong antimicrobial activity against certain bacteria. Their cytotoxicity against cancer cell lines like PC-3 and MDA-MB-231 further positions them as potential candidates for chemotherapy drugs, aiming for efficient therapy strategies with minimal side effects (Gür et al., 2020).

Synthesis of Key Intermediates

The synthesis of related compounds, such as N-(3',5'-dimethyl- 4'-hydroxybenzyl)- N-tosyl-3,4-dimethoxybenzyl amine, outlines a method for creating key intermediates in the production of isoindolines. This research underscores the compound's utility in synthetic organic chemistry, particularly in the context of creating structures that could be pivotal in the development of new therapeutic agents (Raju et al., 2007).

Analytical Characterization

The analytical characterization of ortho-methoxybenzylated amphetamine-type designer drugs, including those structurally related to this compound, provides essential data for forensic and pharmaceutical sciences. Understanding these compounds' mass spectrometric, infrared spectroscopic, and nuclear magnetic resonance data is crucial for drug analysis and safety assessments (Westphal et al., 2016).

Photolabile Protecting Groups

Studies on photolabile protecting groups, such as those involving brominated hydroxyquinoline, highlight the role of related compounds in developing novel methods for protecting sensitive functional groups in synthetic chemistry. These findings are relevant for designing more efficient synthetic routes in medicinal chemistry and drug development (Fedoryak & Dore, 2002).

properties

IUPAC Name |

6,7-dimethoxy-N-[(4-methoxyphenyl)methyl]-3-(4-methylphenyl)sulfonylquinolin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H26N2O5S/c1-17-5-11-20(12-6-17)34(29,30)25-16-27-22-14-24(33-4)23(32-3)13-21(22)26(25)28-15-18-7-9-19(31-2)10-8-18/h5-14,16H,15H2,1-4H3,(H,27,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPAWLNXYNRTANF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C2=C(C3=CC(=C(C=C3N=C2)OC)OC)NCC4=CC=C(C=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H26N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

478.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2E)-2-[(4-chlorophenyl)methylidene]-6,7-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-one](/img/structure/B2888551.png)

![3-[(2-Chlorophenoxy)methyl]-4-methoxybenzaldehyde](/img/structure/B2888556.png)

![2-(cyanomethyl)-N-cyclopentyl-4-(4-methylbenzyl)-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2888557.png)

![[2-[(2-Fluorophenyl)methylamino]-2-oxoethyl] benzoate](/img/structure/B2888561.png)

![3-[(3R)-Piperidin-3-yl]-1,2,3,4-tetrahydroquinazolin-2-one hydrochloride](/img/structure/B2888564.png)

![7-Methyl-6-azaspiro[3.5]nonane;hydrochloride](/img/structure/B2888567.png)

![(5Z)-2-methylsulfanyl-5-[(E)-3-phenylprop-2-enylidene]-1,3-thiazol-4-one](/img/structure/B2888571.png)

![N'-{7-[1-(3-methoxyphenoxy)ethyl][1,2,4]triazolo[1,5-a]pyrimidin-2-yl}-N,N-dimethyliminoformamide](/img/structure/B2888573.png)